
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H16INO and a molecular weight of 353.2 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl groups and a phenylethyl ketone moiety. It is often used in various chemical and biological research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 1,3-dimethylpyridinium iodide with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinium compounds.
科学研究应用
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1-Phenacylpyridinium bromide: Similar structure with a bromide ion instead of iodide.
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridinium bromide: Another analog with a bromide ion.
Uniqueness
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of an iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H16INO |
|---|---|
分子量 |
353.20 g/mol |
IUPAC 名称 |
2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
DHRZYIWHOYBHPD-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
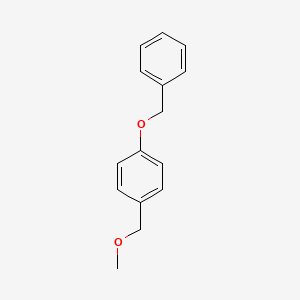

![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
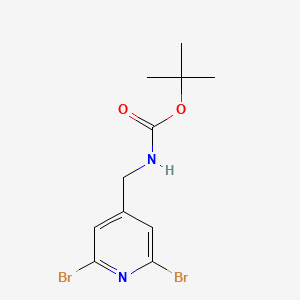
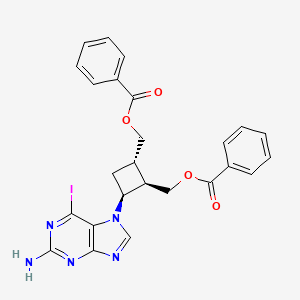
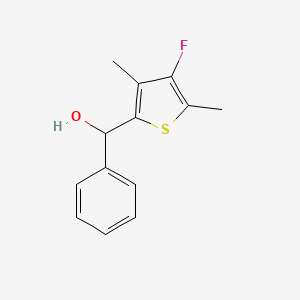
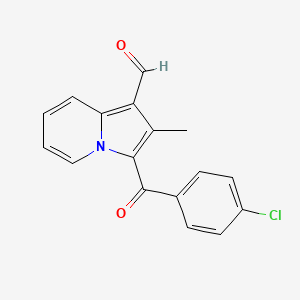
![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
